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Introduction to Ceftolozane/Tazobactam and
Resistance Emergence

Ceftolozane/tazobactam (C/T) represents a novel β-lactam/β-lactamase inhibitor combination developed to

address the critical unmet medical need for treating multidrug-resistant Pseudomonas aeruginosa infections.

Ceftolozane is a fifth-generation cephalosporin characterized by structural modifications including a bulky

group grafted at the 3-position side chain of the β-lactam ring, providing steric hindrance that enhances

stability against chromosomal AmpC β-lactamases and Mex efflux pumps compared to its parent compound

ceftazidime [1]. The molecule demonstrates high affinity for essential penicillin-binding proteins in P.

aeruginosa (PBP1b, PBP1c, PBP2, and PBP3), contributing to its potent anti-pseudomonal activity [2].

Tazobactam, a well-characterized β-lactamase inhibitor, provides protection against many class A β-

lactamases but offers limited inhibition against carbapenemases, particularly metallo-β-lactamases [3].

Despite its enhanced properties, resistance to C/T has been reported since its introduction into clinical

practice, with rates varying geographically from 3-10% in Europe to 22-32% among multidrug-resistant

strains in the United States [2]. Italian surveillance studies document C/T resistance rates of 4-20% among

general P. aeruginosa strains and 15-32% among multidrug-resistant (MDR) isolates [4]. The rapid

emergence of resistance underscores the importance of understanding the molecular basis and clinical
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implications of C/T resistance for researchers, clinical microbiologists, and drug development professionals.

This comprehensive review synthesizes current evidence on C/T resistance mechanisms, epidemiological

trends, experimental methodologies for resistance detection, and clinical perspectives to inform future

research directions and therapeutic strategies.

Molecular Mechanisms of Ceftolozane/Tazobactam
Resistance

The development of resistance to ceftolozane/tazobactam in P. aeruginosa involves diverse molecular

mechanisms that can be broadly categorized into enzymatic resistance mediated by acquired β-lactamases

and mutational resistance arising from chromosomal mutations that alter bacterial cellular functions. These

mechanisms often occur in combination, creating complex resistance pathways that challenge therapeutic

efficacy. Understanding these pathways is essential for developing effective diagnostic methods and novel

therapeutic agents.

Enzymatic Resistance Mechanisms

The production of horizontally acquired β-lactamases represents a major pathway to C/T resistance, with

carbapenemases playing a predominant role. Molecular surveillance studies demonstrate that metallo-β-

lactamases (MBLs), particularly VIM, IMP, and NDM variants, are frequently associated with C/T

resistance across diverse geographical regions [5] [3]. These enzymes efficiently hydrolyze ceftolozane, and

tazobactam provides no meaningful inhibition against them. In a comprehensive analysis of 420 French P.

aeruginosa isolates nonsusceptible to ceftazidime and/or imipenem, 50% of C/T-resistant strains (21/42)

produced extended-spectrum β-lactamases (ESBLs) or carbapenemases, including VIM-2 (n=8), PER-1

(n=3), GES-5 (n=2), OXA-19 (n=2), and various other β-lactamases [1]. Similarly, in Latin American

isolates, 46.8% (74/158) of C/T-nonsusceptible strains produced at least one carbapenemase, with KPC

(n=31), VIM (n=26), and IMP (n=13) being the most prevalent [3].

The genetic background of C/T-resistant strains often reveals their association with widely distributed

epidemic clones, particularly high-risk sequence types such as ST111, ST175, ST235, and CC235 [1] [5].

These clones successfully disseminate resistance determinants through mobile genetic elements while

maintaining fitness in healthcare environments. The concentration of resistance mechanisms in specific
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clonal lineages suggests that targeted surveillance of these high-risk clones could enhance early detection of

emerging C/T resistance patterns and inform infection control measures.

Mutational Resistance Mechanisms

Chromosomal mutations constitute the second major category of C/T resistance mechanisms, primarily

involving the deregulation or structural modification of the chromosomally-encoded P. aeruginosa-derived

cephalosporinase (AmpC/PDC). These mutational pathways can be categorized into three principal

mechanisms:

AmpC Overproduction: Mutations in genes regulating AmpC expression, including ampD, ampR,

ampG, and dacB (PBP4), can lead to constitutive hyperproduction of the cephalosporinase, resulting in

moderate-level C/T resistance (MICs 8/4-16/4 μg/mL) [1]. In the French GERPA collection, 38%

(16/42) of C/T-resistant isolates demonstrated extremely high production of PDC cephalosporinase

correlated with mutations in the regulator AmpR (D135N/G in 6 strains) and enzymes of the

peptidoglycan recycling pathway (ampD, dacB, mpl) [1]. This hyperproduction overwhelms the

protective capacity of tazobactam, allowing enzymatic degradation of ceftolozane.

AmpC Structural Modifications: Specific mutations in the ampC gene itself can produce PDC

variants with enhanced hydrolytic activity against ceftolozane. Key substitutions occur primarily in the

Ω-loop region (F147L, Q157R, G183D, V211A, G214R, E219K, E219G, Y221H, E247K, or V356I)

and effectively expand the substrate spectrum to include ceftolozane [3]. In the French cohort, 12%

(5/42) of C/T-resistant strains encoded PDC variants with mutations known to improve hydrolytic

activity toward ceftolozane (F147L, ΔL223-Y226, E247K, and N373I) [1].

Penicillin-Binding Protein Modifications: Recent genomic evidence suggests that mutations in ftsI,

encoding penicillin-binding protein 3 (PBP3), contribute significantly to C/T resistance. A 2025

genomic epidemiology study of 1,682 P. aeruginosa isolates demonstrated that the R504C mutation in

PBP3 reduces binding contacts and hydrogen bonds with ceftolozane, significantly decreasing binding

affinity (p=0.016) [6]. This study also identified two novel genes (PA3329 and PA4311) associated

with C/T resistance through genome-wide association study and machine learning approaches, though

their specific functions require further characterization [6].
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The complexity of C/T resistance is magnified by the accumulation of successive mutations across

multiple genes, which confer additive increases in MIC values and can lead to high-level resistance [6]. This

mutational landscape underscores the remarkable adaptability of P. aeruginosa in overcoming advanced

antimicrobial agents through evolution of its intrinsic resistance mechanisms.

Table 1: Molecular Mechanisms of Ceftolozane/Tazobactam Resistance in Pseudomonas aeruginosa

Mechanism
Category

Specific
Determinants

Prevalence
Impact on
MIC

Detection Methods

Acquired β-
lactamases

Metallo-β-

lactamases (VIM,
IMP, NDM)

46.8% in Latin

American isolates
[3]

High (MIC

>16/4
μg/mL)

PCR,

Immunochromatography,
Carba-NP

Serine
carbapenemases

(KPC)

31/74
carbapenemase-

positive isolates
[3]

High (MIC
>16/4

μg/mL)

PCR,
Immunochromatography,

Carba-NP

ESBLs (PER,
GES, OXA

variants)

21/42 C/T-
resistant French

isolates [1]

Variable PCR, WGS

AmpC
Overproduction

ampD, ampR,

ampG, dacB
mutations

38% of C/T-

resistant French
isolates [1]

Moderate

(MIC 8/4-
16/4

μg/mL)

WGS, Transcriptional

analysis

AmpC Structural
Modifications

Ω-loop mutations

(F147L, E247K,
etc.)

12% of C/T-

resistant French
isolates [1]

Moderate

to High

WGS, Enzyme kinetics

PBP3
Modifications

ftsI mutations
(R504C)

Identified in
GWAS of 1,682

isolates [6]

Moderate WGS, Molecular docking

Epidemiology and Resistance Rates
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The epidemiology of ceftolozane/tazobactam resistance demonstrates significant geographical variation

reflecting distinct local molecular epidemiology and antibiotic selective pressures. Surveillance data from

420 French P. aeruginosa isolates nonsusceptible to ceftazidime and/or imipenem revealed an overall C/T

resistance rate of 10% (42/420) [1]. However, resistance rates were substantially higher (23.2%) among

isolates resistant to both ceftazidime and imipenem, highlighting the concentration of C/T resistance in

multidrug-resistant populations [1]. Similarly, a study from Singapore investigating 195 carbapenem-

nonsusceptible P. aeruginosa (CNSPA) clinical isolates reported notably low C/T susceptibility at just

37.9%, with resistance largely mediated by horizontally acquired β-lactamases, particularly metallo-β-

lactamases disseminated in high-risk clones belonging to sequence types ST235, ST308, and ST179 [5].

The temporal dynamics of C/T resistance were uniquely captured through a natural experiment when the

drug was temporarily withdrawn from the Italian market (December 2020-February 2022) due to

manufacturing concerns. A comprehensive analysis of 751 P. aeruginosa isolates revealed a statistically

significant reduction in C/T resistance rates during the withdrawal period (Period B: 5.3%) compared to

periods when the drug was available (Period A: 25.1%), followed by a subsequent increase upon

reintroduction (Period C: 10.0%, p<0.001) [2] [4]. This pattern demonstrates the reversible nature of

resistance in the absence of antimicrobial selective pressure, supporting the theory that resistance

mechanisms incur fitness costs that reduce bacterial competitiveness when the antibiotic is absent [2].

However, the incomplete reversion to pre-withdrawal susceptibility levels suggests persistence of resistant

clones and the potential for rapid reselection upon renewed drug exposure.

Table 2: Geographical and Temporal Variations in Ceftolozane/Tazobactam Resistance Rates

Population/Setting
Sample
Size

Resistance
Rate

Key Resistance Mechanisms Reference

French isolates (non-
susceptible to CAZ
and/or IMP)

420 10.0% ESBLs/carbapenemases (50%),
AmpC overproduction (38%),

PDC variants (12%)

[1]

Singapore
(carbapenem-
nonsusceptible)

195 62.1% MBLs in high-risk clones (ST235,

ST308, ST179)

[5]

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7849014/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7849014/
https://pubmed.ncbi.nlm.nih.gov/33504661/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12043588/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2025.1542491/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC12043588/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7849014/
https://pubmed.ncbi.nlm.nih.gov/33504661/
https://www.smolecule.com/products/s523134?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Population/Setting
Sample
Size

Resistance
Rate

Key Resistance Mechanisms Reference

Latin American
countries (MDR
isolates)

504 31.3% Carbapenemases (46.8%), PDC

mutations

[3]

Italy (pre-withdrawal,
2019-2020)

751 25.1% Not specified [2] [4]

Italy (during
withdrawal, 2021)

751 5.3% Not specified [2] [4]

Italy (post-
reintroduction, 2022)

751 10.0% Not specified [2] [4]

The distribution of C/T resistance across different infection sites provides additional insights into its

epidemiology. Among the French C/T-resistant isolates, the primary sources included pulmonary samples

(10/21, 47.6%), urine (4/21, 19.0%), superficial sites/catheters (4/21, 19.0%), abscesses (2/21, 9.5%), and

blood (1/21, 4.8%) [1]. This distribution underscores the clinical significance of C/T resistance across

multiple infection types, with particular concentration in respiratory and urinary tract infections.

Experimental Methods for Resistance Detection and
Characterization

Comprehensive characterization of ceftolozane/tazobactam resistance requires integrated phenotypic,

genotypic, and biochemical approaches. Standardized antimicrobial susceptibility testing forms the

foundation for resistance detection, while advanced genomic and proteomic techniques provide mechanistic

insights essential for understanding resistance evolution and developing countermeasures.

Susceptibility Testing and Phenotypic Characterization

Broth microdilution represents the reference method for determining C/T minimum inhibitory

concentrations (MICs) according to both the Clinical and Laboratory Standards Institute (CLSI) and
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European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines [3]. For C/T, the

EUCAST breakpoints define isolates as resistant when MIC > 4 mg/L and susceptible when MIC ≤ 4 mg/L

[2]. Several studies have utilized automated systems such as VITEK 2 as practical alternatives for routine

susceptibility testing in clinical laboratories [4]. For carbapenemase detection, phenotypic tests including the

Rapidec Carba-NP test provide rapid screening capabilities, with implementation in study protocols requiring

strict adherence to manufacturer protocols [3].

For isolates demonstrating C/T resistance, additional phenotypic characterization should include assessment

of β-lactamase production and activity. Cloxacillin-based inhibition assays can specifically identify AmpC-

mediated resistance by exploiting the inhibitory activity of cloxacillin on AmpC β-lactamases [1]. Similarly,

targeted mass spectrometry approaches enable direct quantification of β-lactamase production levels,

distinguishing between hyperproduction of wild-type enzymes and enhanced catalytic activity of mutant

variants [1]. These functional assays provide critical insights into the biochemical mechanisms underlying

observed resistance phenotypes.

Genomic and Molecular Analyses

Whole-genome sequencing (WGS) has emerged as a powerful tool for comprehensive resistance mechanism

identification. The standard WGS workflow for C/T resistance analysis includes:

DNA Extraction and Quality Control: Using commercial kits (e.g., DNeasy Blood and Tissue Kit,

Qiagen) with verification by agarose gel electrophoresis and quantification by fluorometric methods
[3]

Library Preparation and Sequencing: Utilizing Illumina platforms (e.g., MiSeq with 300nt paired-end
reads) to achieve minimum coverage of 80X per base [3]

Bioinformatic Analysis: Including quality filtering, de novo assembly using SPAdes, annotation via
RAST server, and resistance determinant identification using ResFinder [3]

For advanced investigations, genome-wide association studies (GWAS) combined with machine learning

approaches can identify novel genetic determinants associated with C/T resistance beyond known

mechanisms [6]. Additionally, molecular docking simulations provide computational insights into how

specific mutations (e.g., R504C in PBP3) affect drug-target interactions and binding affinity [6]. The

integration of these advanced computational approaches with traditional microbiological methods creates a

powerful framework for elucidating the complex genetics of C/T resistance.
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Figure 1: Integrated experimental workflow for detection and characterization of ceftolozane/tazobactam

resistance mechanisms, combining phenotypic and genotypic approaches.

Clinical Implications and Future Perspectives

The emergence of ceftolozane/tazobactam resistance carries significant clinical implications, particularly for

the treatment of serious healthcare-associated infections. Case reports illustrate the challenges in managing

infections caused by C/T-resistant P. aeruginosa, highlighting factors such as inadequate source control and

suboptimal dosing as potential contributors to treatment failure [7]. In one documented case, a patient with

pneumonia complicated by lung abscess failed to respond to C/T salvage therapy at 1.5g every 8 hours

despite in vitro susceptibility, ultimately succumbing to the infection [7]. This case underscores the potential

disconnect between in vitro susceptibility testing and clinical outcomes, particularly in infections with

limited drug penetration or inadequate source control.

The dosing regimen of C/T may significantly impact treatment efficacy, especially for infections at sites

with challenging pharmacokinetics. While the standard dose of 1.5g every 8 hours is approved for

complicated intra-abdominal and urinary tract infections, ongoing clinical trials are investigating higher

doses (3g every 8 hours) for ventilator-associated pneumonia [7]. The importance of dosing optimization is

further supported by pharmacological studies demonstrating higher epithelial lung concentrations with

increased C/T dosing [7]. These findings suggest that current standard dosing may be insufficient for

respiratory infections, particularly those caused by isolates with elevated but still susceptible MICs.

The future management of C/T resistance will require integrated approaches combining antimicrobial

stewardship, robust surveillance, and diagnostic innovation. The reversible nature of C/T resistance observed

during the market withdrawal period suggests that strategic antibiotic cycling could potentially mitigate

resistance emergence [2] [4]. However, the persistence of resistant clones and rapid reselection upon drug re-

exposure indicates that such approaches would need to be part of comprehensive stewardship programs

rather than standalone solutions. Future research directions should focus on elucidating the functions of

newly identified resistance genes [6], developing rapid molecular diagnostics for detection of common

resistance mechanisms, and exploring novel β-lactamase inhibitors with activity against metallo-β-

lactamases to restore C/T efficacy against carbapenemase-producing strains.
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Conclusion

Ceftolozane/tazobactam represents a valuable therapeutic option against multidrug-resistant Pseudomonas

aeruginosa, but its efficacy is increasingly compromised by diverse resistance mechanisms. This

comprehensive review has detailed the molecular basis of C/T resistance, encompassing both acquired β-

lactamases and chromosomal mutations that alter bacterial targets or amplify intrinsic resistance

mechanisms. The complex pathways to resistance, often involving multiple successive mutations, highlight

the remarkable adaptability of P. aeruginosa and the challenges in sustaining the effectiveness of advanced

antimicrobial agents.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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